
JIB-04
概要
説明
JIB-04は、幅広い抗ウイルスおよび抗癌活性で知られている低分子阻害剤です。 これは、遺伝子発現のエピジェネティックな調節に関与する酵素である、ジュモンジヒストン脱メチル化酵素の強力な阻害剤として特定されています 。 この化合物は、重症急性呼吸器症候群ウイルス2(SARS-CoV-2)を含むさまざまなウイルスの複製を阻害する上で有望な結果を示しており、いくつかの癌細胞株で抗癌作用を示しています .
準備方法
JIB-04はピリジンヒドラゾン化合物です。合成経路には、5-クロロ-2-ヒドロキシピリジンとヒドラジン水和物の反応によるヒドラゾン中間体の形成が含まれます。 この中間体は次に、2-ピリジンカルボアルデヒドと反応してthis compoundが得られます 。 反応条件は通常、エタノールなどの適切な溶媒中で、還流下で反応物を加熱することを含みます
化学反応の分析
JIB-04は、主に官能基を含むさまざまな化学反応を受けます。これは次のことに関与できます。
酸化: this compoundは、対応する酸化物を形成するために酸化できます。
還元: この化合物は、対応するヒドラジン誘導体へ還元できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます 。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
科学的研究の応用
Introduction to JIB-04
This compound is a small molecule inhibitor targeting the Jumonji family of histone demethylases, which play critical roles in the regulation of gene expression and are implicated in various cancer types. This compound has garnered significant attention in scientific research due to its selective action against cancer cells, making it a promising candidate for therapeutic applications.
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including lung and prostate cancers. The compound exhibits IC50 values as low as 10 nM in cultured cells, indicating strong efficacy. Notably, it has been shown to decrease the total activity of H3K9me3 demethylases at similar concentrations, suggesting that its inhibitory effects are relevant in cellular contexts.
In Vivo Efficacy
Animal studies have illustrated this compound's ability to suppress tumor growth significantly. For example:
- In xenograft models using H358 and A549 lung cancer cells, this compound reduced tumor burden with IC50 values of 100 nM and 250 nM, respectively.
- Administered via intraperitoneal injection or oral gavage, this compound effectively prolonged survival in treated mice.
Resistance Mechanisms
Research indicates that this compound can sensitize cancer cells to chemotherapy by modifying surface protein expression, such as PD-L1, which enhances immune recognition and response against tumors. This aspect is crucial for overcoming drug resistance in breast cancer models.
Broad-Spectrum Antiviral Activity
Recent studies have also uncovered antiviral properties of this compound against SARS-CoV-2, suggesting its potential utility beyond oncology.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Lung Cancer Treatment
In a controlled study involving A549 lung cancer xenografts, this compound was administered bi-weekly at a dosage of 110 mg/kg. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment.
Case Study 2: Overcoming Drug Resistance
A study focusing on drug-resistant breast cancer cells demonstrated that pre-treatment with this compound significantly enhanced the efficacy of standard chemotherapeutic agents. By increasing PD-L1 expression, this compound facilitated immune-mediated destruction of resistant tumor cells.
作用機序
類似化合物との比較
JIB-04は、その幅広いスペクトル活性とジュモンジヒストン脱メチル化酵素に対する選択性においてユニークです。類似の化合物には以下が含まれます。
これらの化合物と比較して、this compoundはより幅広い標的と用途を持ち、研究と潜在的な治療開発の両方で汎用性の高いツールとなっています .
生物活性
JIB-04 is a small molecule identified as a potent inhibitor of Jumonji-domain histone demethylases (JHDMs), which play a crucial role in epigenetic regulation by modifying histone methylation marks. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to inhibit tumor growth and affect cellular processes related to proliferation and apoptosis.
This compound functions primarily by inhibiting the activity of multiple JHDMs, leading to altered gene expression profiles associated with cancer progression. It does not act as a competitive inhibitor of α-ketoglutarate, which distinguishes it from other known inhibitors. Instead, this compound selectively modulates transcriptional pathways that are critical for cancer cell viability and proliferation .
Key Findings on Biological Activity
-
Inhibition of Tumor Growth :
- In vitro studies have shown that this compound significantly inhibits the growth of Ewing Sarcoma cells and other cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
- In vivo experiments demonstrated that systemic administration of this compound resulted in a three-fold reduction in tumor growth in xenograft models, indicating its effectiveness as an anti-tumor agent .
-
Impact on Gene Expression :
- This compound treatment leads to the upregulation of genes involved in anti-proliferative and pro-apoptotic pathways while downregulating genes associated with cell proliferation and developmental processes .
- Transcriptome analysis revealed that this compound affects pathways related to cancer stem cell (CSC) maintenance, thereby inhibiting the tumor-initiating ability of CSCs in liver and colorectal cancers .
- Antitubercular Activity :
Table 1: Summary of this compound's Biological Effects
Table 2: Gene Expression Changes Induced by this compound
Gene Category | Upregulated Genes | Downregulated Genes |
---|---|---|
Anti-proliferative | p21, p53 | c-MYC, Cyclin D1 |
Apoptotic | BAX, BAK | BCL2 |
Cancer Stem Cell Markers | CD44, CD133 | LGR5, EpCAM |
Case Study 1: Ewing Sarcoma
In a study involving Ewing Sarcoma cells, this compound was shown to significantly impair cell viability through the inhibition of JHDMs. The compound induced apoptosis and altered gene expression patterns associated with cell proliferation. In vivo results indicated that mice treated with this compound displayed markedly reduced tumor growth compared to control groups .
Case Study 2: Hepatocellular Carcinoma (HCC)
In HCC models, this compound treatment resulted in significant reductions in cell migration and invasion capabilities. The compound also affected the expression levels of CSC markers, indicating its potential role in targeting cancer stem-like populations within tumors .
特性
IUPAC Name |
5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-OQKWZONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JIB-04?
A1: this compound functions as a pan-inhibitor of Jumonji-family histone demethylases (JHDMs) [, , , , ]. It achieves this by disrupting the binding of oxygen to the Fe-dependent histone demethylase KDM4A/JMJD2A []. This inhibition leads to increased levels of trimethylated lysine residues on histones, effectively altering gene expression patterns [].
Q2: Which specific histone demethylases are known to be targeted by this compound?
A2: this compound exhibits inhibitory activity against a broad range of histone demethylases, including but not limited to:
- KDM4A/JMJD2A: Implicated in macrophage polarization and protein synthesis [, ].
- KDM4B/JMJD2B: Involved in IL-13-mediated fibrosis and tumor growth [, ].
- KDM4D: Plays a role in energy balance regulation and AgRP expression [].
- KDM5A (JARID1A/RBP2) and KDM5B (JARID1B/PLU1): Associated with oncogenic activity and potential drug targets [].
- KDM6B: Regulates AKT2 expression and contributes to HCC malignancy [].
- MINA53: Identified as a potential HIV-1 latency-promoting gene [].
Q3: What are the downstream effects of this compound-mediated histone demethylase inhibition?
A3: The downstream consequences of this compound treatment are diverse and depend on the specific cell type and context. Some observed effects include:
- Cell Cycle Arrest and Apoptosis: this compound induces cell cycle arrest and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and Ewing sarcoma [, , , ].
- Inhibition of Cancer Stem-Like Cell Properties: this compound effectively targets cancer stem cells in hepatocellular carcinoma, potentially reducing tumor relapse and metastasis [].
- Sensitization to Chemotherapy and Immunotherapy: Pre-treatment with this compound enhances the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin and paclitaxel [, ]. It also synergizes with immunotherapy by upregulating PD-L1 expression [, ].
- Metabolic Reprogramming: this compound can influence cellular metabolism, impacting processes like glycolysis, lipogenesis, and serine metabolism [, , ].
- Modulation of Immune Responses: this compound can influence immune responses, both directly by affecting immune cell function and indirectly by altering tumor cell immunogenicity [, ].
Q4: How does this compound affect the epigenetic landscape?
A4: By inhibiting histone demethylases, this compound leads to an overall increase in histone methylation levels, particularly trimethylation marks like H3K9me3, H3K27me3, and H3K36me3 [, , , ]. These alterations in the epigenetic landscape can have profound effects on gene expression, potentially reactivating silenced tumor suppressor genes or inhibiting oncogene expression.
Q5: What are the potential therapeutic applications of this compound?
A5: this compound has demonstrated promising antitumor activity in various preclinical models, suggesting its potential therapeutic utility in:
- Cancer: this compound has shown efficacy in preclinical models of hepatocellular carcinoma [, ], breast cancer [, ], Ewing sarcoma [], rhabdomyosarcoma [], and leukemia []. It has also shown potential in overcoming drug resistance in gastric cancer [].
- Viral Infections: this compound exhibits broad-spectrum antiviral activity, inhibiting the replication of viruses like SARS-CoV-2, porcine coronavirus, and HIV-1 [, ].
- Fibrosis: this compound can attenuate IL-13-mediated fibrosis in bronchial fibroblasts, suggesting potential in treating asthma and other fibrotic diseases [].
Q6: What are the limitations of this compound as a therapeutic agent?
A6: Despite its promise, several challenges need to be addressed:
- Off-Target Effects: As a pan-histone demethylase inhibitor, this compound may affect multiple KDMs, potentially leading to off-target effects and toxicity [, ].
- Drug Resistance: Tumor cells can develop resistance to this compound, highlighting the need for combination therapies or strategies to mitigate resistance [, , ].
- Pharmacokinetic Profile: Further research is needed to optimize the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。